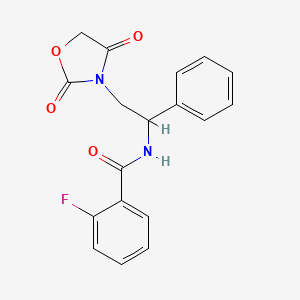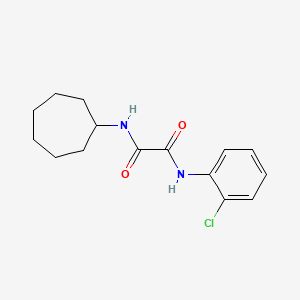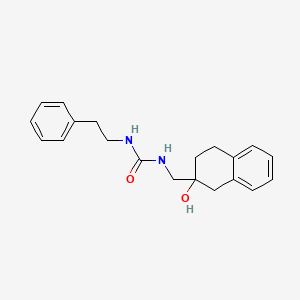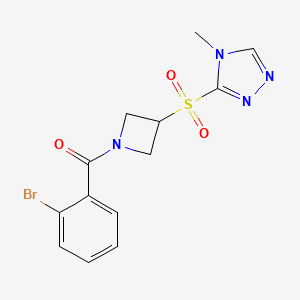![molecular formula C16H15FN2O B3017975 1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide CAS No. 1091380-49-2](/img/structure/B3017975.png)
1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C16H15FN2O and its molecular weight is 270.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Isoform Inhibition
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in assessing potential drug-drug interactions due to the metabolism of diverse drugs by these enzymes. Potent and selective chemical inhibitors are used in vitro to decipher the involvement of specific CYP isoforms in drug metabolism, highlighting the significance of understanding the selectivity of inhibitors like 1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide in pharmacological research (Khojasteh et al., 2011).
Fluorinated Chemical Alternatives
The transition to fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) reflects an ongoing industrial shift. These alternatives, including compounds with structures similar to this compound, are used in various applications, from fluoropolymer manufacture to surface treatments. However, their safety for humans and the environment remains under scrutiny due to limited available data, underscoring the need for further research on such chemicals (Wang et al., 2013).
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP), which share structural characteristics with this compound, serve as platforms for developing chemosensors for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors demonstrate the potential of similarly structured compounds in analytical chemistry and biosensing applications (Roy, 2021).
Pharmacophore Design for CNS Agents
The stereochemistry of compounds like phenylpiracetam and its derivatives, which include cyclopropane carboxamide motifs similar to this compound, significantly influences their pharmacological profiles. Such compounds are explored for their potential in improving cognitive functions and attenuating the impairment of cognitive functions, demonstrating the importance of specific stereochemistry in medicinal chemistry (Veinberg et al., 2015).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental persistence and toxic profiles of polyfluoroalkyl chemicals necessitate understanding their microbial degradation. Studies on compounds with structural elements related to this compound contribute to evaluating the fate of these chemicals in the environment and their potential impact on human health and ecosystems (Liu & Avendaño, 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit the extracellular signal-regulated kinases (erk1/2), which are essential nodes within the ras/raf/mek/erk signaling cascade . This pathway is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Mode of Action
This inhibition could potentially prevent the reactivation of the pathway, which often leads to resistance when only upstream nodes like RAF and MEK are targeted .
Biochemical Pathways
The compound likely affects the RAS/RAF/MEK/ERK signaling cascade, given its potential inhibition of ERK1/2 . This pathway plays a crucial role in cell proliferation and survival, and its dysregulation is often associated with oncogenesis .
Result of Action
Inhibition of erk1/2 could potentially disrupt the ras/raf/mek/erk signaling cascade, affecting cell proliferation and survival .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-3-1-13(2-4-14)16(7-8-16)15(20)19-11-12-5-9-18-10-6-12/h1-6,9-10H,7-8,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUYJUOMOFGADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B3017893.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3017894.png)


![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B3017897.png)

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)
![t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate](/img/structure/B3017901.png)
![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)


![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017914.png)

